molecular formula C9H15N5O2 B1397800 tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate CAS No. 1009367-63-8

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate

Cat. No. B1397800
CAS RN: 1009367-63-8
M. Wt: 225.25 g/mol
InChI Key: YNNZWLQTTLFNGO-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, commonly referred to as TBTA, is an organic compound with a wide range of applications in organic synthesis and scientific research. TBTA is a bicyclic compound composed of an azetidine ring and a tetrazole ring, and is a versatile building block for the synthesis of other organic compounds. TBTA is used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and peptidomimetics. It has also been used in the synthesis of biologically active compounds such as antifungal agents, antiviral agents, and anti-cancer agents.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles

    These compounds, including variants of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, are used for [3 + 2] and [4 + 2] cycloaddition reactions. They are efficient in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, with the tert-butyldiphenylsilylmethyl function controlling regioselectivity and stereochemistry (Yadav & Sriramurthy, 2005).

  • Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

    This involves the synthesis of Azetidine-2-carboxylic acid (Aze) analogs for studying peptide activity. The process uses tert-butyl ester of azetidine and results in various heteroatomic side chains, contributing to the exploration of conformational influence on peptide activity (Sajjadi & Lubell, 2008).

Molecular Synthesis and Structure Analysis

  • Synthesis of Novel Heterocyclic Amino Acids

    A study focused on the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid. This compound is important for structural analysis and understanding molecular interactions (Dzedulionytė et al., 2021).

  • Building Blocks for Tetrazolyl Heterocycles

    The reactivity of (1H-Tetrazol-5-yl)-allenes, including derivatives of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, is explored for creating tetrasubstituted pyrroles and 4-methylenepyrrolidines. These compounds are valuable for the synthesis of diverse heterocyclic structures (Cardoso et al., 2016).

Applications in Chemical Synthesis

  • Synthesis of tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate: This compound serves as an intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, using palladium-catalyzed Suzuki reaction. It highlights the compound's role in complex molecular synthesis processes (Zhang et al., 2022).

properties

IUPAC Name

tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2/c1-9(2,3)16-8(15)14-4-6(5-14)7-10-12-13-11-7/h6H,4-5H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNZWLQTTLFNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731559
Record name tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate

CAS RN

1009367-63-8
Record name tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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